molecular formula C17H11F3N2O B11049843 N-(6,8-difluoro-2-methylquinolin-4-yl)-4-fluorobenzamide

N-(6,8-difluoro-2-methylquinolin-4-yl)-4-fluorobenzamide

Cat. No.: B11049843
M. Wt: 316.28 g/mol
InChI Key: GNYADRCORDQVJG-UHFFFAOYSA-N
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Description

N-(6,8-difluoro-2-methylquinolin-4-yl)-4-fluorobenzamide is an organic compound belonging to the class of quinoline derivatives. This compound is characterized by the presence of fluorine atoms at specific positions on the quinoline and benzamide rings, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,8-difluoro-2-methylquinolin-4-yl)-4-fluorobenzamide typically involves multi-step organic reactions

    Quinoline Core Synthesis: The quinoline core can be synthesized using the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Benzamide Formation: The final step involves the coupling of the fluorinated quinoline with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6,8-difluoro-2-methylquinolin-4-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, which may reduce the carbonyl group to an alcohol.

    Substitution: The fluorine atoms on the quinoline ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

N-(6,8-difluoro-2-methylquinolin-4-yl)-4-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(6,8-difluoro-2-methylquinolin-4-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6,8-difluoro-2-methylquinolin-4-yl)-4-fluorobenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological properties. The presence of multiple fluorine atoms can enhance its stability and binding affinity to biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H11F3N2O

Molecular Weight

316.28 g/mol

IUPAC Name

N-(6,8-difluoro-2-methylquinolin-4-yl)-4-fluorobenzamide

InChI

InChI=1S/C17H11F3N2O/c1-9-6-15(13-7-12(19)8-14(20)16(13)21-9)22-17(23)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,21,22,23)

InChI Key

GNYADRCORDQVJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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